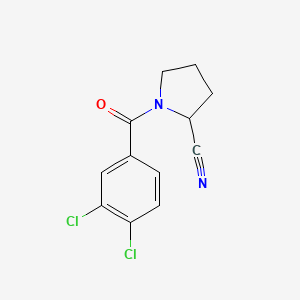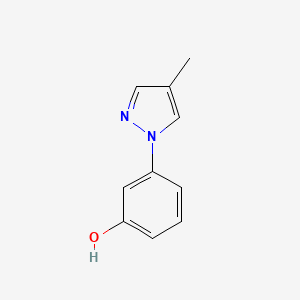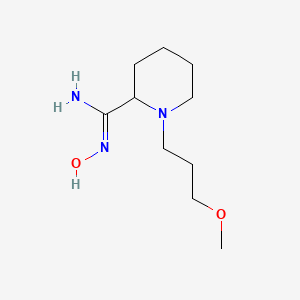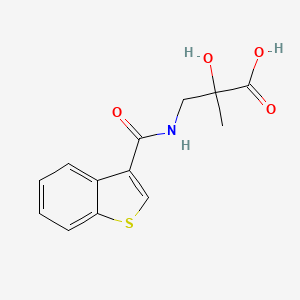
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile, also known as DPC, is a chemical compound that has been widely used in scientific research. DPC is a potent inhibitor of cysteine proteases, which play important roles in various physiological processes.
作用机制
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile inhibits cysteine proteases by forming a covalent bond with the active site cysteine residue. This prevents the protease from carrying out its normal function, leading to the accumulation of its substrates. 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has been shown to be a reversible inhibitor of cysteine proteases, with a slow dissociation rate.
Biochemical and Physiological Effects:
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of cysteine proteases in antigen processing, apoptosis, and extracellular matrix degradation. 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has also been shown to inhibit the growth and invasion of cancer cells, making it a potential therapeutic target for cancer treatment.
实验室实验的优点和局限性
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of cysteine proteases, making it a valuable tool for studying their role in physiological processes. 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile is also relatively easy to synthesize and purify, making it accessible to many researchers. However, 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has some limitations for lab experiments. Its slow dissociation rate can make it difficult to use in kinetic studies, and its covalent binding to the active site cysteine residue can potentially interfere with other experiments.
未来方向
There are several future directions for research on 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile. One area of interest is the development of more potent and selective inhibitors of cysteine proteases. Another area of interest is the identification of new therapeutic targets for cancer treatment. 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has also been used to study the role of cysteine proteases in infectious diseases, such as malaria and Chagas disease, and further research in this area could lead to the development of new treatments. Overall, 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile is a valuable tool for scientific research and has the potential to lead to new discoveries in various fields.
合成方法
The synthesis of 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile involves the reaction of 3,4-dichlorobenzoyl chloride with pyrrolidine-2-carbonitrile in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile as a white crystalline solid. The purity of 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile can be improved through recrystallization and purification by column chromatography.
科学研究应用
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has been widely used in scientific research as an inhibitor of cysteine proteases, such as cathepsin B, L, and S. Cysteine proteases are involved in various physiological processes, including antigen processing, apoptosis, and extracellular matrix degradation. 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has been used to study the role of cysteine proteases in these processes and to identify potential therapeutic targets.
属性
IUPAC Name |
1-(3,4-dichlorobenzoyl)pyrrolidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-10-4-3-8(6-11(10)14)12(17)16-5-1-2-9(16)7-15/h3-4,6,9H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCFOFHYGKWXMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578861.png)
![1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine](/img/structure/B7578862.png)
![[1-(1-Methylbenzimidazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7578875.png)
![4-[[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]methyl]pyridine-2-carbonitrile](/img/structure/B7578880.png)
![2-Methyl-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578900.png)

![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7578906.png)



![1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole](/img/structure/B7578926.png)
![3-[(3-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578944.png)

![2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7578948.png)